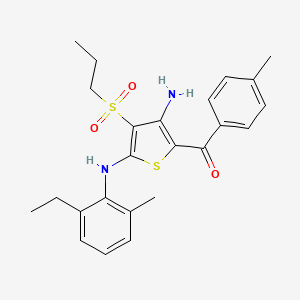

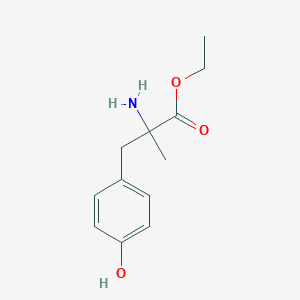

![molecular formula C12H14O2 B2760939 1-[2-(4-Methoxyphenyl)cyclopropyl]-1-ethanone CAS No. 54064-36-7](/img/structure/B2760939.png)

1-[2-(4-Methoxyphenyl)cyclopropyl]-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Crystal Structure and Synthesis

- The crystal structure of a derivative, (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, showcases cyclohexane rings in chair and half-chair conformations, indicating its potential for complex molecular architecture (Xiaoping Rao, Yan-Jie Cui, Jian-Qiang Zheng, 2014).

Chemical Reactions and Modifications

- Research on 1,7-difunctionalized cycloheptatrienes suggests that derivatives of the parent compound undergo complex reactions, offering pathways for synthesizing novel organic molecules with potentially useful properties (M. Cavazza, Gioia Morganti, F. Pietra, 1979).

Antifolate Properties

- Synthesis and study of antifolate properties of 5,10-ethano-5,10-dideazaaminopterin, derived from 2-Carbomethoxy-4-(p-carbomethoxyphenyl)cyclopropane, indicate potential in vitro efficacy similar to methotrexate in terms of DHFR and L1210 cell growth inhibition, demonstrating the therapeutic applications of such derivatives (J. Degraw, P. H. Christie, W. T. Colwell, F. M. Sirotnak, 1992).

Metabolic Interactions and Biological Studies

- A study on the interactions of major metabolites of prasugrel with cytochromes P450 highlights the biotransformation involved in the metabolism of compounds related to 1-[2-(4-Methoxyphenyl)cyclopropyl]-1-ethanone, revealing insights into drug metabolism and pharmacokinetics (J. Rehmel, J. Eckstein, N. Farid, et al., 2006).

Spectroscopic and Calorimetric Studies

- Spectroscopic and calorimetric studies on methylenecyclopropane rearrangements triggered by photoinduced electron transfer in derivatives of 1-[2-(4-Methoxyphenyl)cyclopropyl]-1-ethanone provide deep insights into the reaction mechanisms and energetic pathways, contributing to the understanding of organic photochemistry (H. Ikeda, K. Akiyama, Yasutake Takahashi, et al., 2003).

作用機序

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It’s possible that it interacts with its targets in a manner similar to other cyclopropyl compounds

Biochemical Pathways

Cyclopropyl compounds are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction .

Pharmacokinetics

Its molecular weight (190.238 Da ) and LogP value (1.63 ) fall within the range generally considered favorable for oral bioavailability.

特性

IUPAC Name |

1-[2-(4-methoxyphenyl)cyclopropyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8(13)11-7-12(11)9-3-5-10(14-2)6-4-9/h3-6,11-12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFHCHHNJJMKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC1C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Methoxyphenyl)cyclopropyl]-1-ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

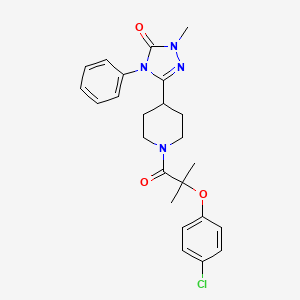

![[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2760856.png)

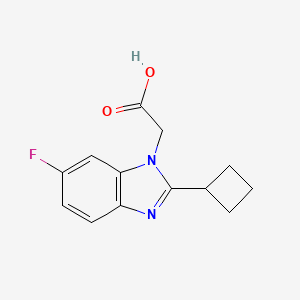

![2,6-dichloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2760858.png)

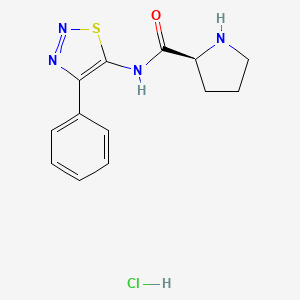

![3-[(7-Chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2760860.png)

![1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2760867.png)

![2-[1-(Dimethylamino)-3-(3-toluidino)-2-propenylidene]malononitrile](/img/structure/B2760869.png)

![1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2760873.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2760874.png)